![molecular formula C6Cl4O4-2 B1258304 Tetrachloromuconate(2-)](/img/structure/B1258304.png)
Tetrachloromuconate(2-)
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Overview
Description
Tetrachloromuconate(2-) is a chlorocarboxylic acid anion. It is a conjugate base of a tetrachloromuconic acid.
Scientific Research Applications
Autocatalysis in Chemical Reactions
The chlorite-tetrathionate reaction demonstrates autocatalysis with respect to hydrogen and chloride ion products and the key intermediate, HOCl. This research provides insights into the kinetic behavior of such reactions and how tetrachloromuconate(2-) plays a role in them (Horváth, Nagypál & Epstein, 2006).
Potential in High Energy Dense Oxidizers
Research on CHNO-based molecules, including those containing tetrachloromuconate(2-) moieties, explores their suitability as potential oxidizers in energetic formulations. This includes studying their physical properties and reaction behaviors (Klapötke, Krumm, Moll & Rest, 2011).
Biological Electron Acceptors
Tetrathionate, related to tetrachloromuconate(2-), is used by bacteria as an electron acceptor. Research into tetrathionate reductases in bacteria like Campylobacter jejuni highlights the role of these compounds in bacterial energy metabolism and their prevalence in various environments (Liu et al., 2013).
Environmental Remediation
Studies on the dechlorination of tetrachloroethene, a compound similar to tetrachloromuconate(2-), by specific bacterial strains illustrate the potential application of these processes in environmental remediation and pollution control (Maymó-Gatell, Chien, Gossett & Zinder, 1997).
Redox Reactions in Aqueous Solutions
Research on the reduction of tetrachloroaurate(III) by oxalate, where tetrachloromuconate(2-) could play a role, helps understand the kinetics and mechanisms of such redox reactions in acidic aqueous solutions, vital for various chemical processes (Maritz & Eldik, 1976).
Occupational Health Studies
Tetrachloromuconate(2-) might be relevant in occupational health studies like the Airwave Health Monitoring Study, which investigates health risks associated with exposure to certain chemicals (Elliott et al., 2014).
Understanding Genetic Basis in Bacteria
The study of the genetic basis of tetrathionate respiration in Salmonella typhimurium contributes to our understanding of microbial metabolism and could have implications for the development of novel biotechnologies (Hensel et al., 1999).
properties
Product Name |
Tetrachloromuconate(2-) |
---|---|
Molecular Formula |
C6Cl4O4-2 |
Molecular Weight |
277.9 g/mol |
IUPAC Name |
(2E,4E)-2,3,4,5-tetrachlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H2Cl4O4/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h(H,11,12)(H,13,14)/p-2/b3-1+,4-2+ |
InChI Key |
OPEJMVTXTHBTBS-ZPUQHVIOSA-L |
Isomeric SMILES |
C(=C(/Cl)\C(=O)[O-])(\Cl)/C(=C(\Cl)/C(=O)[O-])/Cl |
Canonical SMILES |
C(=C(C(=O)[O-])Cl)(C(=C(C(=O)[O-])Cl)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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